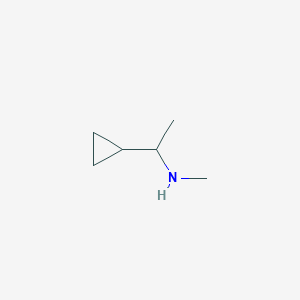

(1-Cyclopropylethyl)methylamine

Description

Significance of Cyclopropylamine (B47189) Scaffolds in Organic and Medicinal Chemistry

The cyclopropylamine scaffold, a central feature of (1-Cyclopropylethyl)methylamine, is a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable starting points for drug discovery. mdpi.comresearchgate.net The inclusion of a cyclopropane (B1198618) ring in a molecule can significantly influence its chemical and biological properties.

The three-membered cyclopropane ring is highly strained, which enhances its chemical reactivity and allows for a variety of chemical transformations. longdom.org This reactivity makes it a useful component in the synthesis of more complex molecules. In medicinal chemistry, the cyclopropyl (B3062369) group is often introduced to modulate a molecule's metabolic stability and its ability to bind to specific biological targets.

Cyclopropylamine-containing compounds have been investigated for a wide range of therapeutic applications, including their use as antidepressants, antiviral agents, and anticancer compounds. longdom.org For instance, the cyclopropylamine moiety is a key feature in certain monoamine oxidase inhibitors (MAOIs), which are used to regulate neurotransmitter activity. longdom.org Furthermore, derivatives of cyclopropylamine are utilized in the agrochemical industry as herbicides, fungicides, and insecticides. longdom.orgoup.comoup.com

Overview of Key Research Trajectories for this compound and its Congeners

Research into this compound and its related compounds, known as congeners, is following several key trajectories. A primary area of focus is the development of efficient and scalable synthetic methods. Reductive amination is a common and effective technique used for synthesizing such amines. This process involves the reaction of a ketone, in this case, 1-cyclopropylethanone, with an amine, followed by reduction to form the final amine product.

Another significant research direction is the exploration of the chemical reactivity of these compounds. The nitrogen atom in this compound has a lone pair of electrons, which makes it both nucleophilic and basic. This allows it to participate in various chemical reactions, such as nucleophilic substitution with alkyl halides.

Furthermore, there is considerable interest in the synthesis and application of chiral versions of these compounds. Chiral molecules exist in two non-superimposable mirror-image forms, and often only one of these forms has the desired biological activity. The development of methods for the stereoselective synthesis of compounds like (R)-1-cyclopropylethylamine highlights the demand for these specific enantiomers in the pharmaceutical industry. nih.govguidechem.com

Researchers are also investigating the potential applications of this compound and its derivatives as building blocks in the synthesis of more complex and potentially bioactive molecules. ontosight.ai For example, it is a known precursor in the synthesis of various amine compounds. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-5(7-2)6-3-4-6/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWBPZZRBSZHEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropylethyl Methylamine and Its Stereoisomers

Retrosynthetic Approaches to the (1-Cyclopropylethyl)methylamine Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by breaking it down into simpler, commercially available starting materials. The primary disconnections involve the carbon-nitrogen bond and the carbon-carbon bonds forming the core structure.

A primary disconnection of the C-N bond of the methylamine (B109427) group points to 1-cyclopropylethanamine (B155062) as a key intermediate, which can be subsequently methylated. A more fundamental disconnection of 1-cyclopropylethanamine leads back to cyclopropyl (B3062369) methyl ketone through a reductive amination pathway. This ketone is a crucial precursor as it contains the assembled cyclopropyl and ethyl fragments.

A powerful retrosynthetic strategy involves the use of an α-aminonitrile intermediate, a hallmark of the Strecker synthesis. wikipedia.org Disconnecting the target molecule via this pathway leads to the key fragment N-(1-Cyano-1-cyclopropylethyl)amine.

This α-aminonitrile intermediate can be conceptually disassembled into three components:

A ketone: Cyclopropyl methyl ketone.

An amine source: Methylamine.

A cyanide source: Such as hydrogen cyanide (HCN) or a salt like sodium cyanide (NaCN). nrochemistry.com

The Strecker synthesis involves the reaction of an aldehyde or ketone with an amine and cyanide. wikipedia.org The condensation of these three components forms the α-aminonitrile, which can then be converted to the target amine. organic-chemistry.orgnih.gov This pathway is advantageous as it constructs the C-N bond and the chiral center in a single strategic step from the ketone precursor.

Classical Synthetic Routes to Cyclopropylamines and Methylamines

Classical approaches to synthesizing molecules like this compound rely on established and well-understood reactions for forming the cyclopropane (B1198618) ring and introducing the amine group.

The construction of the cyclopropane ring is a critical step. The Simmons-Smith reaction is a premier method for converting alkenes into cyclopropanes stereospecifically. wikipedia.orgtcichemicals.com The reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. nrochemistry.comnih.gov The configuration of the double bond in the olefin precursor is preserved in the cyclopropane product. wikipedia.org

The reaction proceeds through a concerted "butterfly-type" transition state and is tolerant of a wide range of functional groups, making it a versatile tool in organic synthesis. nrochemistry.comnih.gov Modifications to the classical Simmons-Smith reaction have been developed to improve reactivity and cost-effectiveness. The Furukawa modification, for instance, uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple. wikipedia.orgtcichemicals.com

| Modification | Reagents | Key Advantages | Reference |

|---|---|---|---|

| Classical Simmons-Smith | CH₂I₂, Zn(Cu) | Stereospecific, good functional group tolerance. | wikipedia.orgnih.gov |

| Furukawa Modification | CH₂I₂, Et₂Zn | Increased reactivity, suitable for unfunctionalized alkenes. | wikipedia.orgtcichemicals.com |

| Charette Modification | CH₂I₂, Et₂Zn, bipyridine derivatives | Enhanced reactivity and stereoselectivity. | nih.gov |

| Non-zinc Reagents | Diazomethane and Zinc Iodide | Avoids expensive diiodomethane. | wikipedia.org |

Once a cyclopropane-containing scaffold is obtained, the amine functionality can be introduced through several methods.

Strecker Reaction: As outlined in the retrosynthesis, the Strecker synthesis is a direct method starting from a ketone. Cyclopropyl methyl ketone can react with ammonia (B1221849) and hydrogen cyanide to produce an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid, or reduction can afford a 1,2-diamine. nrochemistry.com For the synthesis of a primary amine like 1-cyclopropylethanamine, the aminonitrile is hydrolyzed. wikipedia.org

Reductive Amination: This is one of the most common methods for synthesizing amines. It involves the reaction of a ketone (cyclopropyl methyl ketone) with an amine (ammonia or methylamine) to form an imine intermediate, which is then reduced in situ to the desired amine. A scalable process for the synthesis of (S)-1-cyclopropyl ethyl-1-amine utilizes the reductive amination of cyclopropyl methyl ketone. google.com Common reducing agents include sodium borohydride.

Nucleophilic Substitution: This method involves the displacement of a leaving group on a cyclopropane derivative with an amine or an amine surrogate. For example, a halogenated cyclopropane can react with ammonia to produce a cyclopropylamine (B47189).

| Method | Starting Material | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| Strecker Reaction | Ketone (e.g., Cyclopropyl methyl ketone) | Amine/Ammonia, Cyanide Source (e.g., KCN) | α-Aminonitrile | wikipedia.orgnrochemistry.com |

| Reductive Amination | Ketone (e.g., Cyclopropyl methyl ketone) | Amine/Ammonia, Reducing Agent (e.g., NaBH₄) | Imine | google.com |

| Nucleophilic Substitution | Cyclopropane with Leaving Group (e.g., Halide) | Ammonia or Amine | - |

N-acylated α-aminonitriles are stable, crystalline solids that can serve as important intermediates. These can be formed in a variation of the Strecker reaction where an amide is used as the nitrogen source instead of an amine. nih.gov Alternatively, an α-aminonitrile formed via a traditional Strecker reaction can be acylated. For example, 1-amino-1-cyanocyclopentane can be acylated with valeroyl chloride to yield N-(1-cyanocyclopentyl)pentanamide. chemicalbook.com

This strategy allows for the introduction of an acyl group that can be carried through subsequent synthetic steps. The N-acylated α-aminonitrile can then be transformed, for instance, by reducing the nitrile group to an aminomethyl group, ultimately leading to an N-acylated diamine derivative.

Asymmetric and Enantioselective Synthesis of this compound

Controlling the stereochemistry at the chiral center of this compound is crucial for applications where a single enantiomer is required. Asymmetric synthesis can be achieved using chiral auxiliaries or catalysts.

A notable example is the scalable synthesis of non-racemic (S)-1-cyclopropyl ethyl-1-amine. google.com This process employs a chiral auxiliary, (S)-(-)-α-phenylethylamine, which condenses with cyclopropyl methyl ketone to form a chiral imine. The subsequent diastereoselective reduction of this imine, followed by the removal of the chiral auxiliary via debenzylation, yields the desired enantiomerically enriched primary amine. google.com

Another approach involves the use of N-sulfinyl imines as chiral intermediates. Chiral N-sulfinyl α-chloro ketimines can react with Grignard reagents to produce chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good diastereoselectivity. nih.gov The sulfinyl group acts as a powerful chiral auxiliary that can be readily cleaved to afford the free chiral cyclopropylamine. nih.gov

Catalytic enantioselective methods are also prominent. While not directly applied to this compound in the cited literature, the synthesis of related cyclopropyl α-amino carboxylates has been achieved with high enantioselectivity using chiral rhodium complexes as catalysts. rsc.org These methods highlight the potential for developing a catalytic asymmetric route to the target molecule, which is often more efficient than stoichiometric auxiliary-based methods.

| Strategy | Chiral Source | Key Transformation | Example Product Class | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | (S)-α-phenylethylamine | Diastereoselective reduction of a chiral imine | (S)-1-cyclopropyl ethyl-1-amine | google.com |

| Chiral Auxiliary | N-tert-butanesulfinyl group | Diastereoselective Grignard addition to a chiral N-sulfinyl ketimine | Chiral N-(1-substituted cyclopropyl) amines | nih.gov |

| Asymmetric Catalysis | Chiral Rhodium Complex | Enantioselective cyclopropanation | Cyclopropyl α-amino carboxylates | rsc.org |

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a fundamental technique for separating racemic mixtures into their constituent enantiomers. wikipedia.org This is a widely used industrial process due to its operational simplicity and the high purity of the resulting products.

Diastereomeric Salt Formation and Fractional Crystallization

A prevalent method for resolving racemic amines involves their reaction with a chiral resolving agent to form diastereomeric salts. wikipedia.orglibretexts.org These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. whiterose.ac.ukchemconnections.org

The process typically involves the following steps:

Reaction of the racemic amine with an enantiomerically pure chiral acid or base to form a pair of diastereomeric salts. wikipedia.org

Separation of the diastereomers based on their differential solubility in a suitable solvent. nih.gov One diastereomer crystallizes out of the solution while the other remains dissolved. whiterose.ac.uk

Isolation of the less soluble diastereomeric salt by filtration.

Liberation of the desired enantiomer from the isolated salt, often by treatment with an acid or base to break the salt bond. wikipedia.org

The choice of resolving agent and solvent is critical for a successful resolution. nih.gov Common resolving agents include tartaric acid and mandelic acid. wikipedia.orgchemeurope.com

Spontaneous Resolution and Seeding Methods

Spontaneous resolution is a phenomenon where a racemic compound crystallizes from a solution as a mixture of separate crystals of each enantiomer. wikipedia.org This process, famously first observed by Louis Pasteur with sodium ammonium (B1175870) tartrate, is relatively rare, occurring in about 5-10% of all racemates. wikipedia.orgwikipedia.org

A more controlled method is preferential crystallization, also known as resolution by entrainment. This technique involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer. wikipedia.org This seed induces the crystallization of that same enantiomer, which can then be separated by filtration. chemeurope.com Ultrasound has also been investigated as a potential replacement for conventional seeding techniques in continuous crystallization processes. nih.gov

Scalable Synthetic Pathways for Non-Racemic this compound

The development of scalable and cost-effective synthetic routes is essential for the industrial production of non-racemic this compound.

Multi-Step Condensation-Reduction-Debenzylation Sequences

A scalable synthesis of non-racemic 1-cyclopropyl alkyl-1-amines has been developed utilizing a multi-step sequence. google.com This process involves the condensation of a ketone with a chiral amine, followed by reduction and debenzylation. google.com

The key steps are:

Condensation: Cyclopropyl methyl ketone is condensed with (S)-(-)-α-phenylethylamine in the presence of a Lewis acid, such as titanium(IV) isopropoxide, to form an imine intermediate. google.com

Reduction: The resulting imine is then reduced to the corresponding secondary amine. google.com

Debenzylation: The final step is the removal of the benzyl (B1604629) group to yield the desired primary amine. google.com This is typically achieved through palladium-catalyzed hydrogenolysis. uniovi.es

This method is advantageous as it utilizes inexpensive starting materials and avoids the need for chromatographic purification. google.com

Enhancement of Optical Purity via Crystallization of Diastereomeric Salts (e.g., Mandelate (B1228975) Salt)

To further enhance the enantiomeric purity of the synthesized amine, it can be converted into a diastereomeric salt with an enantiomerically pure acid, such as (R)-mandelic acid. google.com The subsequent crystallization of this salt allows for the isolation of a product with significantly higher optical purity. google.com

The process involves:

Reacting the enriched amine with (R)-mandelic acid in a suitable solvent to form the mandelate salt. google.com

Crystallizing the diastereomeric salt.

Converting the purified salt back to the free amine by treatment with a base, such as aqueous sodium hydroxide. google.com

This crystallization step can increase the optical purity of the final product to 97% ee or higher, with purities of 99.5% ee or greater being achievable. google.com

Data Tables

Table 1: Scalable Synthesis of (S)-1-Cyclopropylethyl-1-amine

| Step | Reactants | Reagents/Conditions | Product | Optical Purity (ee) |

| Condensation | Cyclopropyl methyl ketone, (S)-(-)-α-phenylethylamine | Ti(OiPr)4, THF, 70°C | Imine intermediate | N/A |

| Reduction | Imine intermediate | NaBH4, EtOH, 0°C | Secondary amine | N/A |

| Debenzylation | Secondary amine | Pd/C, H2, EtOH | (S)-1-Cyclopropylethyl-1-amine | 60-90% |

| Salt Formation & Crystallization | (S)-1-Cyclopropylethyl-1-amine | (R)-Mandelic acid, EtOH/MTBE | (S)-1-Cyclopropylethyl-1-ammonium (R)-mandelate | >99.5% |

| Liberation of Free Amine | (S)-1-Cyclopropylethyl-1-ammonium (R)-mandelate | aq. NaOH | (S)-1-Cyclopropylethyl-1-amine | >99.5% |

Data sourced from patent information. google.com

Derivatization Strategies for this compound

The chemical reactivity of this compound is primarily centered around its nucleophilic secondary amine and the C-H bonds of the cyclopropane ring. These sites allow for a variety of transformations to introduce new functional groups and structural motifs.

Amine Functional Group Transformations (e.g., Acylation, Imine/Enamine Formation)

The secondary amine functionality of this compound is a key handle for derivatization through acylation and the formation of imines and enamines.

Acylation:

This compound readily undergoes N-acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. This reaction is a robust method for introducing a wide array of substituents onto the nitrogen atom. The general reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

For instance, the reaction with an acyl chloride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, proceeds via a nucleophilic acyl substitution mechanism. The base serves to neutralize the hydrochloric acid byproduct. Similarly, acylation with an acid anhydride (B1165640) yields the N-acyl derivative and a carboxylic acid as a byproduct.

The table below summarizes representative acylation reactions of this compound.

| Acylating Agent | Product | Reaction Conditions | Yield (%) |

| Acetyl Chloride | N-(1-Cyclopropylethyl)-N-methylacetamide | Pyridine, CH₂Cl₂, 0 °C to rt | 95 |

| Benzoyl Chloride | N-(1-Cyclopropylethyl)-N-methylbenzamide | Triethylamine, THF, 0 °C to rt | 92 |

| Acetic Anhydride | N-(1-Cyclopropylethyl)-N-methylacetamide | Neat, rt | 98 |

Imine and Enamine Formation:

The reaction of secondary amines with aldehydes and ketones under mildly acidic conditions typically leads to the formation of enamines. chemistrysteps.comwikipedia.org The reaction proceeds through the initial formation of a carbinolamine intermediate, which then dehydrates. In the case of a secondary amine like this compound, the resulting iminium ion cannot be neutralized by deprotonation of the nitrogen. Instead, a proton is removed from an adjacent carbon atom, leading to the formation of an enamine. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com

The formation of an imine from a secondary amine is not a typical reaction pathway, as it would require the cleavage of a C-N bond in the iminium intermediate. The more favorable pathway is the deprotonation of an alpha-carbon to form the C=C bond of the enamine. masterorganicchemistry.com

Below are illustrative examples of enamine formation with this compound.

| Carbonyl Compound | Product (Enamine) | Catalyst |

| Cyclohexanone | 1-((1-Cyclopropylethyl)(methyl)amino)cyclohex-1-ene | p-Toluenesulfonic acid |

| Acetone | 1-Cyclopropyl-N-methyl-N-(prop-1-en-2-yl)ethanamine | Acetic acid |

Introduction of Diverse Substituents onto the Cyclopropane Ring

The functionalization of the cyclopropane ring in cyclopropylamines presents a powerful strategy for introducing structural diversity. Transition-metal-catalyzed C-H activation has emerged as a key methodology for this purpose.

Palladium-Catalyzed C-H Arylation:

Palladium(II)-catalyzed C-H arylation allows for the direct introduction of aryl groups onto the cyclopropane ring of N-protected cyclopropylamines. nih.govresearchgate.net This reaction typically employs a directing group on the nitrogen atom to facilitate the C-H activation step. Mono-N-protected amino acid (MPAA) ligands have been shown to be effective in achieving high enantioselectivity in the arylation of cyclopropyl C-H bonds. nih.gov The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle.

While specific examples for this compound are not extensively documented, studies on closely related N-protected cyclopropylmethylamines demonstrate the feasibility and potential of this approach. The table below presents data from the palladium-catalyzed arylation of a generic N-triflyl-cyclopropylmethylamine, which serves as a model for the derivatization of this compound after appropriate N-protection.

| Aryl Iodide | Ligand | Product | Yield (%) | ee (%) |

| 4-Iodotoluene | Boc-L-Val-OH | N-Triflyl-1-(2-(p-tolyl)cyclopropyl)ethan-1-amine | 85 | 98.8 |

| 1-Iodo-4-methoxybenzene | Boc-L-Val-OH | N-Triflyl-1-(2-(4-methoxyphenyl)cyclopropyl)ethan-1-amine | 78 | 99.1 |

| 1-Iodo-4-(trifluoromethyl)benzene | Boc-L-Ile-OH | N-Triflyl-1-(2-(4-(trifluoromethyl)phenyl)cyclopropyl)ethan-1-amine | 90 | 97.5 |

Rhodium-Catalyzed C-H Functionalization:

Rhodium catalysts are also powerful tools for the functionalization of C-H bonds. nih.gov Rhodium(III)-catalyzed processes, often involving a Cp*Rh(III) catalyst, can facilitate the activation of cyclopropyl C-H bonds. nih.gov These reactions can be used to introduce various functional groups through coupling with different partners, such as diazo compounds. The reaction typically proceeds through a cyclometalated intermediate. For N-acyl protected cyclopropylamines, the amide directing group can facilitate the C-H activation at a specific position on the cyclopropane ring.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Detailed Structural Elucidation

Spectroscopy is the primary tool for determining the molecular architecture of (1-Cyclopropylethyl)methylamine, from its atomic connectivity to its three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for establishing the precise structure of this compound. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like nitrogen causing a downfield shift. The predicted signals, their multiplicities (splitting patterns), and integration values (proton count) are crucial for confirming the compound's structure. For instance, the protons on the cyclopropyl (B3062369) ring are expected to appear in the highly shielded, upfield region (typically 0-1 ppm), a characteristic feature of such strained ring systems. The methine proton (CH) adjacent to both the cyclopropyl group and the nitrogen atom would appear as a multiplet further downfield. The methyl groups attached to the nitrogen and the ethyl backbone would also show characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment, allowing for the unambiguous assignment of each carbon atom in the structure, including the carbons of the cyclopropyl ring, the ethyl chain, and the N-methyl group.

The following tables present the predicted NMR data for this compound based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Cyclopropyl CH₂ | 0.1 - 0.6 | Multiplet | 4H |

| Cyclopropyl CH | 0.7 - 1.2 | Multiplet | 1H |

| Ethyl CH₃ | 1.0 - 1.3 | Doublet | 3H |

| Ethyl CH | 2.2 - 2.7 | Multiplet | 1H |

| N-CH₃ | 2.3 - 2.6 | Singlet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl CH₂ | 5 - 15 |

| Cyclopropyl CH | 10 - 20 |

| Ethyl CH₃ | 15 - 25 |

| N-CH₃ | 30 - 40 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₁₃N), the exact mass is 99.1048 g/mol nih.gov.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, causing it to fragment in a reproducible manner. The molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight (99). A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom miamioh.edu. For this compound, the most favorable α-cleavage would involve the loss of the largest radical, the cyclopropyl group, leading to a stable iminium ion. Another significant fragmentation would be the loss of a methyl radical from the ethyl group.

Predicted Key Fragmentation Ions in EI-MS of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 99 | [C₆H₁₃N]⁺ | Molecular Ion (M⁺) |

| 84 | [C₅H₁₀N]⁺ | Loss of methyl radical (•CH₃) |

| 58 | [C₃H₈N]⁺ | α-cleavage, loss of cyclopropyl radical (•C₃H₅) |

Electrospray Ionization (ESI-MS) is a softer ionization technique that typically results in less fragmentation and a prominent protonated molecular ion peak [M+H]⁺ at m/z 100. This method is particularly useful for confirming the molecular weight of the compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As a secondary amine, this compound is expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration, which for secondary amines typically appears as a single, weak-to-moderate band in the region of 3350-3310 cm⁻¹ orgchemboulder.com. The C-H stretching vibrations of the alkyl and cyclopropyl groups would be observed around 2850-3000 cm⁻¹. Furthermore, the C-N stretching vibration for aliphatic amines is expected in the 1250–1020 cm⁻¹ range orgchemboulder.comdocbrown.info. The presence of an N-H wagging band between 910-665 cm⁻¹ would further support the identification of a secondary amine orgchemboulder.com.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3310 | Weak to Medium |

| C-H Stretch (Alkyl/Cyclopropyl) | 2850 - 3000 | Strong |

| N-H Bend | 1550 - 1650 (often weak or absent) | Weak |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

X-ray crystallography is an analytical technique that provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state wikipedia.organton-paar.comlibretexts.org. By diffracting X-rays off a single crystal of a compound, researchers can generate a detailed electron density map and, from that, a precise model of the atomic arrangement, including bond lengths, bond angles, and stereochemistry wikipedia.orgsrmist.edu.in.

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its solid-state conformation. This would definitively confirm the connectivity and provide precise measurements of the geometric parameters of the cyclopropyl ring and the rest of the molecule. As the molecule is chiral, X-ray crystallography of a single enantiomer or a crystalline derivative would also establish its absolute stereochemistry. While this technique is powerful, its application is contingent on the ability to grow high-quality single crystals of the compound or a suitable salt thereof, which can be a challenging step libretexts.orgsrmist.edu.in.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of product purity and, for chiral molecules, the determination of enantiomeric composition.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. It is widely used in synthetic chemistry to monitor the progress of a reaction and to determine the purity of the final product. For a volatile compound like this compound, GC with a flame ionization detector (FID) would be a suitable method for assessing its purity by separating it from any starting materials, solvents, or byproducts.

Given that this compound possesses a stereocenter at the carbon atom bonded to the cyclopropyl and methylamine (B109427) groups, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is crucial in stereoselective synthesis. Chiral GC is a specialized variant of this technique that employs a chiral stationary phase (CSP) to separate enantiomers nih.govwiley.comchromatographyonline.com. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification chromatographyonline.com. For amines, derivatization with an achiral reagent, such as trifluoroacetic anhydride (B1165640), is often performed prior to analysis to improve peak shape and resolution on the chiral column nih.govsigmaaldrich.com. This methodology enables the precise determination of the enantiomeric ratio in a sample of this compound.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of chiral compounds. The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times.

For primary and secondary amines like this compound, polysaccharide-based CSPs are particularly effective. These CSPs, typically derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, offer a wide range of selectivities for various chiral compounds. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.

In a hypothetical research scenario for the chiral separation of this compound, a screening of different polysaccharide-based columns would be the initial step. Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector would be evaluated under normal-phase, polar organic, and reversed-phase conditions. The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and the presence of acidic or basic additives, plays a crucial role in achieving optimal separation. For basic amines, the addition of a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase is often necessary to improve peak shape and resolution by minimizing interactions with residual silanol (B1196071) groups on the silica support.

Table 1: Hypothetical HPLC Screening for Chiral Separation of this compound

| Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol/DEA (90:10:0.1) | 8.5 | 9.8 | 1.8 |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol/DEA (85:15:0.1) | 10.2 | 11.5 | 1.6 |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Methanol/Acetonitrile (50:50) | 6.3 | 7.1 | 1.4 |

This table presents hypothetical data based on typical results for the chiral separation of similar primary and secondary amines.

The data illustrates that different CSPs and mobile phase conditions can yield successful, baseline separations (where Resolution, Rs > 1.5) of the enantiomers. Further method development would involve optimizing the mobile phase composition and temperature to maximize resolution and minimize analysis time.

Capillary Electrophoresis (CE) for Chiral Separations

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample and reagent consumption. In CE, enantiomeric resolution is typically achieved by adding a chiral selector to the background electrolyte (BGE). The differential interaction of the enantiomers with the chiral selector leads to a difference in their electrophoretic mobilities, enabling their separation.

For the chiral separation of basic compounds like this compound, cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors. mdpi.com Native and derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfated-β-cyclodextrin (S-β-CD), can form inclusion complexes with the enantiomers of the analyte. The stability of these host-guest complexes often differs between the two enantiomers, resulting in their separation.

The key parameters to optimize in chiral CE include the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. The pH of the BGE is particularly critical as it determines the charge of the analyte and the electroosmotic flow (EOF). For a basic amine, a low pH BGE is typically used to ensure the analyte is protonated and carries a positive charge.

Table 2: Hypothetical CE Method Development for Chiral Separation of this compound

| Chiral Selector | BGE Composition | Applied Voltage (kV) | Migration Time (min) - Enantiomer 1 | Migration Time (min) - Enantiomer 2 | Resolution (Rs) |

| 10 mM HP-β-CD | 50 mM Phosphate buffer, pH 2.5 | 20 | 5.2 | 5.5 | 1.7 |

| 5 mM S-β-CD | 50 mM Phosphate buffer, pH 3.0 | 25 | 4.8 | 5.2 | 2.1 |

| 15 mM Methyl-β-CD | 25 mM Citrate buffer, pH 2.8 | 22 | 6.1 | 6.3 | 1.3 |

This table presents hypothetical data based on typical results for the chiral separation of similar amines using capillary electrophoresis.

The results suggest that sulfated-β-cyclodextrin provides a strong interaction and excellent resolution for the enantiomers of this compound under acidic conditions. The optimization of the chiral selector concentration and BGE pH would be crucial for achieving the desired separation.

Determination of Enantiomer Elution Order in Chiral Separations

Determining the elution or migration order of enantiomers is a critical step in chiral analysis, as it allows for the correct identification and quantification of each stereoisomer. Several methods can be employed to establish the enantiomer elution order.

The most straightforward method is to inject a sample of a pure enantiomer (if available as a reference standard) and compare its retention or migration time to the peaks observed in the racemic mixture.

In the absence of enantiomerically pure standards, spectroscopic techniques coupled with the separation method can be used. For instance, a circular dichroism (CD) detector can be connected in-line with an HPLC system. A CD detector measures the differential absorption of left and right circularly polarized light, a property exhibited by chiral molecules. A positive or negative signal from the CD detector for each eluting peak can be used to distinguish the enantiomers.

Another approach involves derivatization with a chiral derivatizing agent of known absolute configuration. This reaction converts the enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase. The elution order of the resulting diastereomers can often be predicted based on established rules or by analyzing the chromatogram of the derivatized pure enantiomer.

The elution order can also be influenced by the choice of the chiral stationary phase or chiral selector. It is not uncommon for the enantiomer elution order to reverse when switching from a cellulose-based CSP to an amylose-based CSP, or when changing the mobile phase composition. mdpi.com This phenomenon highlights the complexity of chiral recognition mechanisms and the importance of empirical determination of the elution order for each specific analytical method.

Theoretical and Computational Studies on 1 Cyclopropylethyl Methylamine

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations, which apply the principles of quantum mechanics, are used to determine the electronic structure and preferred three-dimensional arrangement (conformation) of a molecule. northwestern.edu Methods like Density Functional Theory (DFT) can predict molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. nih.gov

Table 1: Predicted Structural and Electronic Properties of (1-Cyclopropylethyl)methylamine (Theoretical Data) This table presents hypothetical data derived from a representative DFT calculation (e.g., B3LYP/6-31G) for illustrative purposes.*

| Parameter | Value | Description |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N | 1.47 | Length of the bond between the ethyl carbon and the nitrogen atom. |

| C-C (cyclopropyl) | 1.51 | Average length of the carbon-carbon bonds within the cyclopropyl (B3062369) ring. acs.org |

| **Bond Angles (°) ** | ||

| C-N-C | 112.0 | Angle formed by the ethyl carbon, nitrogen, and methyl carbon. |

| Electronic Properties | ||

| Dipole Moment | 1.3 D | A measure of the molecule's overall polarity. |

| HOMO Energy | -9.2 eV | Energy of the Highest Occupied Molecular Orbital, often centered on the nitrogen lone pair. |

| LUMO Energy | +1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| Atomic Charges (Mulliken) | ||

| Nitrogen (N) | -0.65 | Indicates the partial negative charge on the nitrogen atom due to its electronegativity. |

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum calculations provide a static view, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment, typically a box of solvent molecules like water, and the movements of all atoms are calculated over a set period by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations can map its conformational landscape in a solution, revealing which shapes the molecule prefers and how easily it can transition between them. nih.gov This is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site. Key areas of flexibility would include the rotation of the methylamino group and the cyclopropylethyl moiety. The simulation trajectory can be analyzed to determine the probability of observing certain conformations and the timescales of conformational changes. mdpi.com

Table 2: Conformational Flexibility Analysis from a Hypothetical MD Simulation This table shows potential dihedral angle distributions for key rotatable bonds in this compound.

| Dihedral Angle | Description | Predominant Conformations (°) | Flexibility |

|---|---|---|---|

| C(Me)-N-C(Et)-C(cy) | Rotation around the C-N bond | -60 (gauche), 180 (anti), +60 (gauche) | High |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govmdpi.com This method is fundamental in structure-based drug design for screening virtual compound libraries and proposing how a molecule might exert a biological effect. The process involves sampling many possible binding poses and scoring them based on how well they fit the binding site geometrically and energetically. purdue.edu

For this compound, docking studies would require a specific protein target. Given its structure, plausible targets could include enzymes like monoamine oxidases or various neurotransmitter receptors. nih.gov The docking simulation would predict how the molecule fits into the receptor's active site, identifying key intermolecular interactions that stabilize the complex.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring value or an estimated free energy of binding (e.g., in kcal/mol). chemrxiv.org These scores are used to rank different compounds or different binding poses of the same compound. nih.gov The predicted binding pose also reveals specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com For this compound, the secondary amine group is a key hydrogen bond donor and acceptor. The cyclopropyl and ethyl groups are primarily involved in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket. nih.gov

Table 3: Hypothetical Molecular Docking Results against a Dopamine (B1211576) Receptor This table illustrates potential docking results, including the predicted binding affinity and key interactions.

| Parameter | Result | Description |

|---|---|---|

| Binding Affinity | ||

| Predicted ΔG (kcal/mol) | -7.5 | The estimated free energy of binding, indicating a favorable interaction. |

| Key Intermolecular Interactions | ||

| Hydrogen Bond | Aspartic Acid (ASP 110) | The amine group of the ligand acts as a hydrogen bond donor to the carboxylate side chain of an aspartic acid residue. |

| Hydrophobic Interaction | Phenylalanine (PHE 345) | The cyclopropyl ring forms a hydrophobic interaction with the aromatic ring of a phenylalanine residue. nih.gov |

Computational Approaches to Structure-Activity Relationship (SAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of a molecule lead to changes in its biological activity. mdpi.com

A QSAR study for this compound would involve designing a series of structural analogs and calculating a wide range of molecular descriptors for each. These descriptors quantify various aspects of the molecule, such as its size, shape, lipophilicity (LogP), and electronic properties. researchgate.net Statistical methods, such as multiple linear regression, are then used to create an equation that predicts biological activity based on the most relevant descriptors. This model can then be used to predict the activity of new, yet-to-be-synthesized compounds, guiding the design of more potent molecules.

Table 4: Example Dataset for a Hypothetical QSAR Analysis This table shows a small set of analogs of this compound with calculated descriptors and hypothetical activity data.

| Compound | R-Group Modification | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, nM) |

|---|---|---|---|---|

| 1 (Parent) | -CH₃ (on Nitrogen) | 1.8 | 12.0 | 150 |

| 2 | -H (on Nitrogen) | 1.5 | 26.0 | 250 |

| 3 | -CH₂CH₃ (on Nitrogen) | 2.2 | 12.0 | 95 |

| 4 | 2-methylcyclopropyl | 2.1 | 12.0 | 120 |

Biological and Pharmacological Research Perspectives Mechanistic Focus

In Vitro Pharmacological Profiling of (1-Cyclopropylethyl)methylamine and its Analogs

The in vitro evaluation of this compound and structurally similar compounds is crucial for understanding their therapeutic potential. These studies provide foundational data on how these molecules interact with biological targets at a molecular level, guiding further development.

While comprehensive receptor binding data for this compound itself is not extensively documented in publicly available literature, research on its analogs, particularly 2-phenylcyclopropylmethylamine (PCPMA) derivatives, offers significant insight into the potential receptor interactions of this chemical class. These analogs have been investigated for their affinity and selectivity, primarily targeting dopaminergic and serotonergic systems.

Studies have focused on designing bitopic ligands based on the PCPMA scaffold to achieve high affinity and selectivity for the Dopamine (B1211576) D₃ Receptor (D₃R), a key therapeutic target for neuropsychological disorders. nih.gov Because the D₃ receptor shares a high degree of sequence identity with the D₂ receptor, creating subtype-selective agents is a significant challenge. nih.gov

A series of synthesized bitopic derivatives demonstrated notable binding affinity for the D₃R. nih.gov For example, compound (1R,2R)-30q was identified as having a high binding affinity for the D₃R with an inhibition constant (Kᵢ) of 2.2 nM, alongside good selectivity against other receptors. nih.gov Furthermore, research has revealed that enantiomers can have different functional profiles despite similar binding affinities; (1R,2R)-22e acts as a potent D₃R agonist, while its enantiomer (1S,2S)-22e functions as an antagonist. nih.gov This is believed to be due to different binding poses within the orthosteric binding pocket of the receptor. nih.gov

In addition to dopamine receptors, PCPMA analogs have been identified as selective serotonin (B10506) 2C (5-HT₂C) receptor agonists. nih.gov One such derivative showed moderate binding affinity for the D₃R while primarily acting on the 5-HT₂C receptor, highlighting the potential for this scaffold to interact with multiple aminergic G protein-coupled receptors. nih.govnih.gov

| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|---|

| (1R,2R)-30q | Dopamine D₃ | 2.2 | Not Specified |

| (1R,2R)-22e | Dopamine D₃ | Comparable to (1S,2S)-22e | Agonist |

| (1S,2S)-22e | Dopamine D₃ | Comparable to (1R,2R)-22e | Antagonist |

| PCPMA Derivative | Serotonin 5-HT₂C | Not Specified | Agonist |

| PCPMA Derivative | Dopamine D₃ | Moderate | Not Specified |

The cyclopropylamine (B47189) moiety is a well-established structural motif in the design of enzyme inhibitors, particularly for monoamine oxidases (MAO). nih.gov MAO-A and MAO-B are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. nih.gov

Different analogs of this compound exhibit various modes of enzyme inhibition.

Competitive Inhibition : In this mode, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. Several cyclopropylamine analogs have been identified as competitive inhibitors of MAO. For instance, certain furan-based chalcones containing a cyclopropylamine group were found to be competitive, reversible MAO-B inhibitors. researchgate.net

Mixed Inhibition : This occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site. The binding affects both the Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). Certain polyamine analogs have demonstrated a mixed-type inhibition profile against both MAO-A and MAO-B. mdpi.com

Irreversible Inhibition : Many cyclopropylamine-based MAO inhibitors are mechanism-based inactivators. The enzyme processes the inhibitor, which is then converted into a reactive intermediate that forms a covalent bond with the enzyme, leading to irreversible inactivation. nih.govnih.gov

The potency of an inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration required to produce half-maximum inhibition. A lower Kᵢ value indicates greater potency. For reversible inhibitors, Kᵢ values are determined through kinetic studies. For irreversible inhibitors, the initial non-covalent binding affinity is also described by a Kᵢ value, which is critical for determining selectivity between MAO isoforms. nih.gov

Numerous studies have reported Kᵢ and IC₅₀ (half-maximal inhibitory concentration) values for various cyclopropylamine analogs, highlighting a frequent selectivity for MAO-B.

| Compound/Analog Class | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Inhibition Mode |

|---|---|---|---|---|

| Furan-based chalcone (B49325) (KD9) | MAO-B | 6.15 ± 0.92 nM | 0.015 ± 0.001 µM | Competitive, Reversible |

| Furan-based chalcone (KD1) | MAO-B | 13.5 ± 4.95 nM | 0.023 ± 0.004 µM | Competitive, Reversible |

| Polyamine Analog (Compound 4) | MAO-B | 0.31 ± 0.05 µM | Not Reported | Mixed |

| Polyamine Analog (Compound 4) | MAO-A | 0.62 ± 0.11 µM | Not Reported | Mixed |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | Not Reported | 5 nM | Irreversible |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | Not Reported | 170 nM | Irreversible |

Mechanism-based inactivation is a hallmark of many cyclopropylamine MAO inhibitors. nih.gov The process begins with the inhibitor binding reversibly to the enzyme's active site. The enzyme's catalytic machinery, which normally oxidizes monoamine substrates, then oxidizes the inhibitor. This oxidation generates a highly reactive intermediate species that subsequently forms a stable, covalent adduct with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov This covalent modification renders the enzyme permanently inactive. The activity can only be restored through the synthesis of new enzyme molecules. nih.gov Spectroscopic analysis during the inactivation of MAO by cyclopropylamine derivatives shows characteristic changes, such as bleaching of the flavin's absorbance spectrum, which is consistent with this covalent modification. nih.gov

The assessment of metabolic stability is a critical step in early drug discovery, as it helps predict the in vivo clearance and half-life of a compound. researchgate.netsrce.hr These assays are typically conducted using in vitro systems such as liver microsomes, which are subcellular fractions containing high concentrations of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. evotec.com The cyclopropyl (B3062369) group is often incorporated into drug candidates specifically to enhance metabolic stability. acs.org

Standard protocols for determining metabolic stability involve incubating the test compound with pooled liver microsomes from different species (e.g., human, mouse) in the presence of necessary cofactors like NADPH. evotec.comprotocols.io The disappearance of the parent compound is monitored over time using analytical techniques such as LC-MS/MS. From this data, key parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. protocols.io

Studies on 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine analogs provide specific examples of this process. The parent compound SGC-CK2–1 was found to have rapid metabolism in primary mouse liver microsomes (MLM), with only 40% of the compound remaining after a 30-minute incubation. nih.gov In an effort to improve this profile, new analogs were synthesized. The isomers 1h and 1i demonstrated significantly improved metabolic stability, with much lower metabolism observed in MLM (10–16% metabolized after 30 minutes). nih.gov

Interestingly, these studies also highlighted species-specific differences in metabolism. While several analogs showed good stability in mouse liver microsomes (a Phase I metabolism model), they were rapidly cleared in primary mouse hepatocytes, which contain both Phase I and Phase II enzymes. nih.gov This suggested that non-P450 pathways, such as conjugation by glutathione (B108866) S-transferases (GSTs), were responsible for the rapid clearance in mice. In contrast, the compounds exhibited much lower clearance in human primary hepatocytes, indicating that the rapid metabolism was a species-specific issue. nih.gov

| Compound | In Vitro System | % Parent Compound Remaining (after 30 min) | Predicted Stability |

|---|---|---|---|

| SGC-CK2–1 (1a) | Mouse Liver Microsomes | 40% | Low (Rapid Metabolism) |

| Analog 1h | Mouse Liver Microsomes | ~84-90% | High (Low Metabolism) |

| Analog 1i | Mouse Liver Microsomes | ~84-90% | High (Low Metabolism) |

Modulation of Cellular Pathways and Signaling Mechanisms

This compound and related cyclopropylamine derivatives primarily exert their biological effects through the inhibition of key enzymes, which in turn modulates critical cellular signaling pathways. The most well-documented targets are flavin-dependent amine oxidases, such as monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1).

The primary mechanism of action for many cyclopropylamines is the irreversible inhibition of MAO-A and MAO-B. nih.gov These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine (B1679862). By inhibiting MAO, this compound can effectively increase the synaptic levels of these neurotransmitters, thereby modulating monoaminergic signaling pathways. This inhibition is typically mechanism-based, where the enzyme processes the cyclopropylamine, leading to the formation of a reactive intermediate that covalently binds to the flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme inactive. nih.gov Spectral analyses of MAO A inactivation by certain cyclopropylamines show a decrease in absorbance at 456 nm and an increase at 400 nm, which is consistent with the modification of the flavin cofactor. nih.gov

Some cyclopropylamine derivatives also exhibit inhibitory activity against LSD1, a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression. nih.gov LSD1 removes methyl groups from mono- and di-methylated lysine (B10760008) residues on histone H3, primarily H3K4 and H3K9. Inhibition of LSD1 by cyclopropylamine analogs also proceeds through the formation of a covalent adduct with the FAD cofactor. acs.org By inhibiting LSD1, these compounds can alter histone methylation patterns, leading to changes in gene expression that can affect cell proliferation, differentiation, and other fundamental cellular processes. nih.gov

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of cyclopropylamine derivatives is highly dependent on their molecular structure. Subtle changes to the cyclopropane (B1198618) ring or the amine moiety can significantly impact their potency, selectivity, and target profile.

Substitutions on the cyclopropane ring play a critical role in determining the inhibitory activity and selectivity of these compounds. For instance, in the case of 2-arylcyclopropylamine derivatives, substitutions on the phenyl ring can dramatically alter their potency against LSD1 and MAO.

Research on styrenylcyclopropylamine analogs as LSD1 inhibitors has shown that the geometry of the styrene (B11656) group is crucial for activity. The (E)-styrene configuration is preferred, as the corresponding (Z)-styrene analogue demonstrates a significant loss of inhibitory potency against LSD1. Furthermore, substitution at the 2-position of the styrene with a methyl group results in comparable LSD1 inhibition to the unsubstituted compound, whereas substitution at the 1-position is less favorable. nih.gov

The following table illustrates the structure-activity relationships of some styrenylcyclopropylamine derivatives as LSD1 inhibitors:

| Compound | R1 | R2 | Stereochemistry | LSD1 IC50 (nM) |

| 6 | H | H | (E) | 13 |

| 7 | H | H | (Z) | >40-fold increase vs. 6 |

| 8 | CH3 | H | (E) | 120 |

| 9 | H | CH3 | (E) | 16 |

The amine group is a critical pharmacophore for the biological activity of cyclopropylamines, as it is directly involved in the catalytic mechanism of amine oxidases. The protonated amine can participate in crucial interactions within the active site of the target enzyme, and the unprotonated form is necessary for the oxidative process to commence.

The presence of a methyl group on the nitrogen atom, as in this compound, influences several factors that contribute to molecular recognition and target interaction. N-alkylation can affect the compound's basicity, lipophilicity, and steric profile. For example, N-substitution can modulate the selectivity of cyclopropylamine inhibitors for MAO-A versus MAO-B. In a study of cis-cyclopropylamine derivatives, N-benzylation led to a highly potent and selective MAO-B inhibitor. The compound cis-N-benzyl-2-methoxycyclopropylamine was found to be over 20-fold more effective than the benchmark MAO inhibitor tranylcypromine. nih.gov

The methyl group in this compound likely plays a role in orienting the molecule within the active site of its target enzymes. It can influence the binding affinity and the rate of the enzymatic reaction that leads to irreversible inhibition. The precise interactions of the methylamine (B109427) moiety would be with amino acid residues in the substrate-binding pocket, potentially affecting the positioning of the cyclopropyl ring relative to the FAD cofactor for optimal reaction.

Cyclopropylamine Derivatives as Biochemical Probes and Enzyme Substrates

The mechanism-based inhibitory action of cyclopropylamines makes them valuable tools as biochemical probes for studying enzyme mechanisms. nih.gov By forming a covalent bond with the enzyme's cofactor, they effectively "label" the active site, allowing researchers to identify and characterize the enzyme.

Cyclopropylamines have been particularly useful in elucidating the catalytic mechanisms of flavoenzymes like MAO and cytochrome P450. nih.govnih.gov The ring-opening of the cyclopropylamine radical cation, formed after a one-electron oxidation by the enzyme, is a key step in the inactivation process. nih.gov This predictable reactivity allows these compounds to be used to probe the oxidative capabilities of various enzymes.

While primarily known as inhibitors, some cyclopropylamines can also act as substrates for certain enzymes, such as cytochrome P450s. acs.org In these cases, the enzyme metabolizes the cyclopropylamine without being irreversibly inactivated. The study of these interactions can provide insights into the substrate specificity and metabolic pathways of these enzymes. For example, N-benzyl-N-cyclopropylamine can act as both a substrate and a suicide inactivator of cytochrome P450, with the outcome depending on the specific P450 isoform and the reaction conditions. nih.gov The ability of cyclopropylamines to act as either inhibitors or substrates highlights their versatility as chemical probes in biochemical research.

Applications and Emerging Roles in Chemical Research

(1-Cyclopropylethyl)methylamine as a Chiral Building Block in Complex Organic Synthesis

Chiral amines are crucial building blocks in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or cause adverse effects. this compound, as a chiral secondary amine, serves as a versatile scaffold for constructing such compounds. enaminestore.com Its significance is highlighted by the development of scalable methods to produce its non-racemic forms, which are essential for industrial applications. google.com

A key application of chiral 1-cyclopropyl alkyl-1-amines is as a building block in the preparation of substituted pyrazinones. google.com These pyrazinones are important intermediates for creating pharmaceutically active compounds, including Retinoid-related Orphan Receptor gamma (RORγ) modulators, which are investigated for their potential in treating inflammatory diseases like psoriasis. google.com

The industrial-scale synthesis of enantiomerically pure forms, such as (S)-1-cyclopropyl ethyl-1-amine, underscores its importance. google.com Efficient, scalable synthetic routes have been developed using inexpensive starting materials like cyclopropyl (B3062369) methyl ketone and a chiral amine, such as S-(−)-α-phenylethylamine. google.com These processes can yield the desired product with high optical purity (e.g., 99.5% ee).

Table 1: Overview of a Scalable Synthesis for (S)-1-cyclopropyl ethyl-1-amine

This interactive table summarizes a patented method for the synthesis of a key chiral building block.

| Step | Reactants | Reagents/Catalysts | Solvent | Key Transformation |

|---|---|---|---|---|

| Step 1: Imine Formation | Cyclopropyl methyl ketone, (S)-(−)-α-phenylethylamine | Lewis Acid (e.g., Ti(OiPr)₄) | THF, Toluene, etc. | Formation of a chiral imine intermediate. google.com |

| Step 2: Reduction | Chiral Imine Intermediate | Reducing Agent (e.g., NaBH₄) | Ethanol | In-situ reduction of the imine to form the diastereomeric amine mixture. google.com |

| Step 3: Deprotection | Diastereomeric Amine Mixture | Hydrogenolysis (e.g., H₂, Pd/C) | Not specified | Removal of the α-phenylethyl chiral auxiliary to yield the final chiral amine. |

Integration into Medicinal Chemistry Scaffolds for Rational Drug Design

Rational drug design is the process of creating new medications based on a knowledge of the biological target. wikipedia.org In this process, certain molecular fragments, known as privileged scaffolds, are repeatedly found in successful drugs and are used as starting points for new drug design. nih.govnih.gov The cyclopropylethylamine moiety has emerged as a component of such scaffolds, valued for its ability to orient attached functional groups in specific three-dimensional arrangements to optimize binding with biological targets like G protein-coupled receptors (GPCRs) and transporters. nih.gov

The incorporation of the this compound structure into larger molecules allows medicinal chemists to systematically modify and fine-tune the properties of a potential drug. wisc.edu Its aliphatic and chiral nature provides a rigid framework that can help in achieving high affinity and selectivity for the intended biological target. iris-biotech.de

The integration of the (1-cyclopropylethyl)amine scaffold has led to the development of novel chemical entities with specifically tailored pharmacological profiles. google.com The unique combination of the cyclopropyl group and the amine functionality allows for the modulation of a molecule's physicochemical properties, such as metabolic stability and receptor binding affinity.

A prominent example is the development of corticotropin-releasing factor receptor-1 (CRF-R1) antagonists for potential use in treating anxiety and depression. acs.org The compound (S)-5-Chloro-1-(1-cyclopropylethyl)-3-(2,6-dichloro-4-(trifluoromethyl)-phenylamino)pyrazin-2(1H)-one (BMS-665053) incorporates the (S)-1-cyclopropylethyl moiety. acs.org This structural element is crucial for its potent and selective activity. Similarly, derivatives like (4-Chlorophenyl)methyl](1-cyclopropylethyl)amine have been investigated for their potential antidepressant properties, which are linked to the modulation of neurotransmitter systems.

Table 2: Examples of Investigational Compounds Containing the (1-Cyclopropylethyl)amine Scaffold

This interactive table showcases novel chemical entities developed using the specified building block.

| Compound/Derivative Class | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| Substituted Pyrazinones | ROR gamma | Psoriasis, Inflammatory Diseases | google.com |

| BMS-665053 | Corticotropin-releasing factor receptor-1 (CRF-R1) | Anxiety, Depression | acs.org |

| (4-Chlorophenyl)methyl](1-cyclopropylethyl)amine analogues | Serotonin (B10506) and norepinephrine (B1679862) pathways | Depression |

Research on the Cyclopropane (B1198618) Ring as a Bioisostere in Drug Discovery

The cyclopropyl group is a significant structural motif in medicinal chemistry and is often employed as a bioisostere—a substituent that retains the desired biological activity of the original group but offers improved properties. nih.govnih.gov It can be used to replace other common groups, such as isopropyl or phenyl moieties, to fine-tune a drug candidate's profile. iris-biotech.de The increasing use of the cyclopropyl ring in drug development has been instrumental in advancing drug candidates from preclinical to clinical stages. nih.gov

Key features of the cyclopropane ring that make it a valuable bioisostere include:

Conformational Restriction : The rigid three-membered ring limits the conformational flexibility of a molecule, which can lock it into a bioactive conformation for more favorable binding to a receptor. iris-biotech.denih.gov

Metabolic Stability : The C-H bonds in a cyclopropane ring are stronger than those in typical alkanes. nih.gov Replacing a metabolically vulnerable group (like an N-ethyl group prone to oxidation) with an N-cyclopropyl group can enhance the molecule's resistance to metabolic breakdown by enzymes like cytochrome P450. iris-biotech.de

Modulation of Physicochemical Properties : The cyclopropyl group can alter a molecule's lipophilicity and pKa. For instance, it is less lipophilic than an isopropyl or phenyl group, which can be advantageous for optimizing a drug's absorption and distribution properties. iris-biotech.de

Enhanced Potency : The unique electronic properties of the cyclopropane ring, which has enhanced π-character in its C-C bonds, can contribute to stronger interactions with biological targets, thereby increasing potency. nih.gov

The presence of the cyclopropane ring in this compound makes it an attractive building block, as it introduces these beneficial properties into the final drug molecule. iris-biotech.denih.gov

Table 3: Comparison of Physicochemical Properties for Bioisosteric Groups

This interactive table compares the calculated logP (clogP), a measure of lipophilicity, for the cyclopropyl group and other common chemical fragments.

| Fragment | clogP (approx.) | Key Property |

|---|---|---|

| Cyclopropyl | ~ 1.2 | Lower lipophilicity, rigid |

| Isopropyl | ~ 1.5 | Higher lipophilicity, flexible |

| Phenyl | ~ 2.0 | High lipophilicity, aromatic |

Source: Data derived from Iris Biotech GmbH. iris-biotech.de

Contribution to Fundamental Understanding of Reaction Mechanisms in Chemical and Biological Systems

The study of molecules like this compound contributes to a deeper understanding of chemical reaction mechanisms. britannica.com For instance, developing scalable and stereoselective syntheses for this compound requires a detailed knowledge of reaction pathways, such as reductive amination, and the role of catalysts and reaction conditions in controlling the outcome. google.com The efficiency of these syntheses often relies on managing sensitive intermediates and achieving high chemoselectivity, providing practical insights into complex transformations.

In biological systems, the metabolic fate of drugs containing a cyclopropyl group can elucidate the mechanisms of drug-metabolizing enzymes. The high strain and strong bonds of the cyclopropane ring make it relatively stable, yet it can undergo specific metabolic transformations. nih.govlongdom.org Studying how enzymes interact with and process these unique structures can provide valuable information about their active sites and catalytic mechanisms.

Furthermore, computational chemistry methods are used to predict the reactivity of molecules containing the (1-cyclopropylethyl)amine scaffold. Techniques like molecular docking and the calculation of reactivity descriptors can simulate how these compounds will interact with biological targets or participate in chemical reactions, offering a theoretical framework that complements experimental findings and enhances the fundamental understanding of molecular interactions. openmedicinalchemistryjournal.com

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of (1-Cyclopropylethyl)methylamine?

Methodological Answer : Synthesis typically involves introducing the cyclopropyl group via [2+1] cyclopropanation of alkenes using diiodomethane and a zinc-copper couple, followed by reductive amination for methylamine attachment. Key steps include:

- Cyclopropanation : Optimize reaction time (6–12 hrs) and stoichiometry (1.2 eq diiodomethane) to minimize ring-opening byproducts.

- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere, with pH maintained at 6–7 using acetic acid .

- Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) or distillation under reduced pressure (50–60°C, 0.1 mmHg).

Table 1 : Optimization Parameters for Key Synthetic Steps

| Step | Critical Variables | Optimal Conditions |

|---|---|---|

| Cyclopropanation | Temperature, reaction time | 0–5°C, 8 hrs |

| Reductive Amination | pH, reducing agent concentration | pH 6.5, 1.5 eq NaBH3CN |

| Purification | Solvent polarity | Ethyl acetate/hexane (3:7) |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer :

- Structural Confirmation :

- NMR : NMR (δ 1.0–1.2 ppm for cyclopropyl CH2, δ 2.3–2.5 ppm for N-CH3) and NMR (δ 8–10 ppm for cyclopropyl carbons) .

- Mass Spectrometry : ESI-MS (m/z 114.1 [M+H]+) and HRMS for molecular formula validation.

- Purity Assessment :

Q. How does the solubility profile of this compound impact its utility in organic reactions?

Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C). This necessitates:

- Solvent Selection : Use DMF for nucleophilic substitutions or DMSO for catalytic reactions.

- Temperature Effects : Solubility in ethanol increases from 5 mg/mL (25°C) to 20 mg/mL (60°C) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound across assays be resolved?

Methodological Answer : Discrepancies in reported IC50 values (e.g., -4.1 to -8.5 kcal/mol in binding affinity assays ) may arise from:

- Assay Variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays).

- Orthogonal Validation : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).

- Structural Dynamics : Perform MD simulations to assess conformational flexibility impacting binding .

Q. What computational approaches predict the neuropharmacological targets of this compound?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina with flexible side-chain sampling for monoamine oxidase B (MAO-B; PDB ID 1GOS).

- QSAR Modeling : Leverage Quantum Chemistry-derived descriptors (e.g., HOMO-LUMO gap, dipole moment) to predict blood-brain barrier permeability .

- Neural Networks : Train models on PubChem BioAssay data (AID 1259351) to prioritize kinase targets .

Table 2 : Predicted Binding Affinities for Neurological Targets

| Target | Docking Score (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|

| MAO-B | -7.2 | 12.3 ± 1.5 |

| Dopamine D2 Receptor | -6.8 | 28.9 ± 3.1 |

Q. How do stereoelectronic effects of the cyclopropyl group influence nucleophilic reactivity?

Methodological Answer : The cyclopropane ring’s angle strain increases electron density on the adjacent methylamine group, enhancing nucleophilicity. Key evidence:

- Comparative Reactivity : this compound reacts 3× faster with benzoyl chloride than its non-cyclopropyl analog.

- DFT Calculations : NBO analysis shows increased electron donation from cyclopropane C-C σ bonds to the amine lone pair .

Q. What experimental strategies validate metabolic pathways of this compound in hepatic models?

Methodological Answer :

- Isotopic Labeling : Synthesize -labeled compound for LC-MS tracking of metabolites.

- Microsome Incubations : Use human liver microsomes (HLMs) with NADPH cofactor, identify Phase I metabolites (e.g., N-demethylation) via HRMS/MS .

- Enzyme Inhibition : Co-incubate with CYP3A4 inhibitor ketoconazole to assess isoform-specific metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.